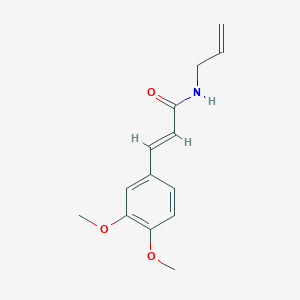
N-Allyl-3,4-dimethoxycinnamamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Allyl-3,4-dimethoxycinnamamide (CAS: 73664-69-4) is a synthetic organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . Structurally, it features a cinnamamide backbone substituted with two methoxy groups at the 3- and 4-positions of the benzene ring and an allyl group attached to the amide nitrogen. Its SMILES notation is COC1=C(C=C(C=C1)C(=O)NCC=C)OC, and its InChIKey is DISIZJPNVAUNCI-UHFFFAOYSA-N .
The compound is synthesized via a multi-step process:
Synthesis of N-Allyl-3,4-dimethoxy-aniline (18a): Allyl bromide reacts with 3,4-dimethoxyaniline in dimethylformamide (DMF) under basic conditions (K₂CO₃), yielding 18a as a pale yellowish oil with a 51% yield .
Formation of this compound (18b): 18a undergoes coupling with Boc-Gly-OH using T3P® and DIEA in ethyl acetate, producing 18b in quantitative yield (100%). The product has a molecular weight of 351.1 g/mol and confirmed NMR signals (e.g., δ 6.80–6.70 ppm for aromatic protons) .
Deprotection to 18c: Removal of the Boc group with trifluoroacetic acid (TFA) yields 18c, retaining the allyl and methoxy substituents .
This compound is primarily used in pharmacological research, particularly as an intermediate in synthesizing bile acid receptor agonists .
相似化合物的比较
Below is a comparative analysis of N-Allyl-3,4-dimethoxycinnamamide with structurally or functionally related compounds:
Key Research Findings
Structural and Functional Differences
- Methoxy vs.
- Amide vs. Sulfonamide : Replacing the amide group with a sulfonamide (as in the benzenesulfonamide analog) introduces a sulfur atom, which may enhance electronegativity and alter solubility or metabolic stability .
- Methylenedioxy vs.
Pharmacological Relevance
- This compound is a key precursor in developing G-protein-coupled bile acid receptor 1 (GPBAR1) agonists , which have implications for metabolic disorder therapeutics .
- In contrast, caffeic acid is primarily investigated for its antioxidant properties, while the benzodioxole derivative is explored in food additive safety studies .
属性
CAS 编号 |
16873-88-4 |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC 名称 |
(E)-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C14H17NO3/c1-4-9-15-14(16)8-6-11-5-7-12(17-2)13(10-11)18-3/h4-8,10H,1,9H2,2-3H3,(H,15,16)/b8-6+ |
InChI 键 |
BBCDSKLCWPXIKJ-SOFGYWHQSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC=C)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC |
同义词 |
N-Allyl-3-(3,4-dimethoxyphenyl)propenamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















